
4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one is a chemical compound with a unique structure that includes a pyrimidinone ring substituted with an ethylidenehydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one typically involves the reaction of 1-methylpyrimidin-2(1H)-one with an appropriate ethylidenehydrazine derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidenehydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
科学的研究の応用
4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidenehydrazinyl group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one: shares structural similarities with other pyrimidinone derivatives, such as:
Uniqueness
The presence of the ethylidenehydrazinyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H10N4O |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
4-[(2E)-2-ethylidenehydrazinyl]-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C7H10N4O/c1-3-8-10-6-4-5-11(2)7(12)9-6/h3-5H,1-2H3,(H,9,10,12)/b8-3+ |
InChIキー |
QPUUCAYEQOCPRT-FPYGCLRLSA-N |
異性体SMILES |
C/C=N/NC1=NC(=O)N(C=C1)C |
正規SMILES |
CC=NNC1=NC(=O)N(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


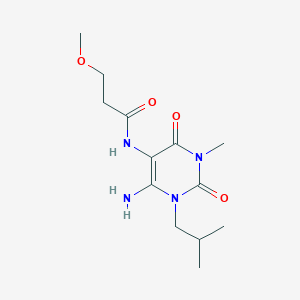

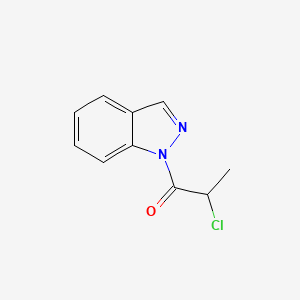
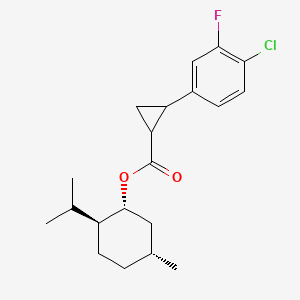

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
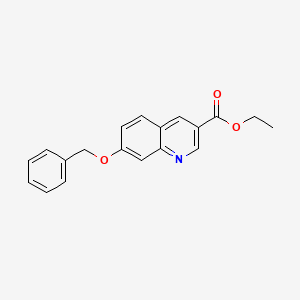
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
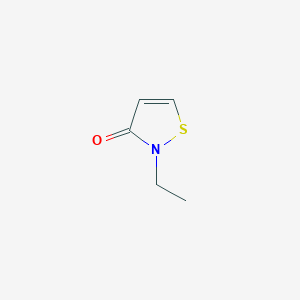
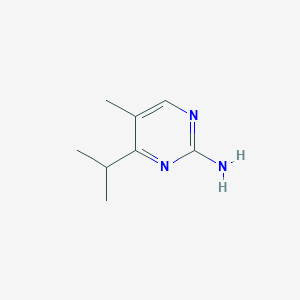
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
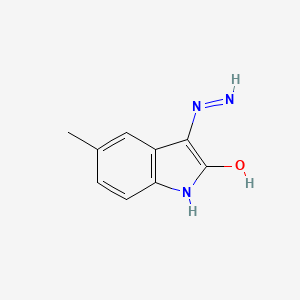
![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
